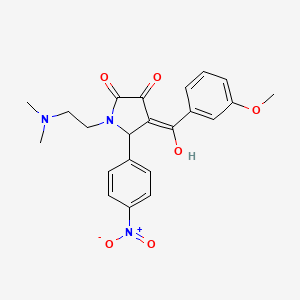
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H23N3O6 and its molecular weight is 425.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(Dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C25H30N2O4
- Molecular Weight : 422.52 g/mol
- IUPAC Name : 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(4-nitrophenyl)-2(5H)-pyrrolone
- LogP (Partition Coefficient) : 3.968
- Water Solubility : LogSw -4.05
- pKa : 9.97 (acid dissociation constant)
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly proteins involved in disease processes such as cancer and inflammation. The dimethylamino group enhances solubility and permeability, facilitating cellular uptake. The presence of the nitrophenyl and methoxybenzoyl moieties contributes to its pharmacological profile by potentially enabling selective binding to target proteins.
Anticancer Properties
Research indicates that derivatives of pyrrole compounds, including this specific compound, exhibit notable anticancer activities. For example, studies have shown that similar compounds can inhibit specific protein interactions critical for tumor growth and metastasis:
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its structural components allow it to modulate inflammatory pathways effectively:
- In vitro studies have demonstrated a reduction in pro-inflammatory cytokines when treated with related pyrrole derivatives.
- Mechanistic studies reveal that these compounds may inhibit NF-kB signaling pathways, which are crucial in inflammation.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole derivatives and evaluated their anticancer activity against various cancer cell lines. The compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating significant cytotoxic effects (Reference: PMC6273195).
Case Study 2: Protein Interaction Studies
Another study focused on the interaction between this compound and Annexin A2 revealed that modifications to the methoxybenzoyl group significantly enhanced binding affinity. This study underscores the importance of structural optimization in enhancing biological activity (Reference: Smolecule).
Propiedades
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-23(2)11-12-24-19(14-7-9-16(10-8-14)25(29)30)18(21(27)22(24)28)20(26)15-5-4-6-17(13-15)31-3/h4-10,13,19,26H,11-12H2,1-3H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQESOXDJAKVMRN-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














